molecular formula C11H9ClN2 B1361156 4-Chloro-6-methyl-2-phenylpyrimidine CAS No. 29509-92-0

4-Chloro-6-methyl-2-phenylpyrimidine

Cat. No.: B1361156
CAS No.: 29509-92-0
M. Wt: 204.65 g/mol
InChI Key: MOLLLUIWZOISLC-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-phenylpyrimidine (CMP) is a pyrimidine-based compound . It has a molecular weight of 204.66 . It is widely studied in the fields of chemistry, biology, and materials science due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a chlorine atom at the 4th position, a methyl group at the 6th position, and a phenyl group at the 2nd position .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 204.66 . The compound has a density of 1.2±0.1 g/cm³, a boiling point of 232.0±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Ring Transformations and Chemical Reactions

  • Conversion to S-Triazines and Amino Compounds : 4-Chloro-2-phenylpyrimidine, closely related to 4-Chloro-6-methyl-2-phenylpyrimidine, can transform into other compounds. For instance, it can be converted into 4-methyl-2-phenyl-s-triazine using potassium amide in liquid ammonia, a process which involves the fission of specific carbon bonds in the pyrimidine ring. This transformation does not involve bicyclic intermediates (Meeteren & Plas, 2010). Also, 4-chloro-2-phenylpyrimidine can convert into 4-amino-2-phenylpyrimidine, possibly through an addition-elimination mechanism (Meeteren & Plas, 2010).

Antimicrobial Activities and Structural Studies

  • Antimicrobial Activity and Crystal Structures : Derivatives of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone, structurally similar to this compound, show strong antimicrobial activity. The introduction of methyl or chlorine substituents enhances this activity, with the position of these substituents significantly affecting the biological activity, especially for the chlorine substituent (Korona-Głowniak et al., 2021).

Organometallic Chemistry and Synthesis

  • Cyclopalladation of Phenylpyrimidines : Phenylpyrimidines, including compounds like 6-methyl-2,4-diphenylpyrimidine, can undergo cyclopalladation, a process important in organometallic chemistry. This leads to the formation of complexes that have been characterized by various spectroscopic techniques (Caygill, Hartshorn, & Steel, 1990).

Synthesis of Derivatives and Potential Applications

  • Synthesis of Derivatives for Antimicrobial Agents : The synthesis of certain mercapto-and aminopyrimidine derivatives, potentially using 4-chloro-2-phenylpyrimidine as a starting material, has been explored for their potential as antimicrobial agents. This process involves various chemical reactions and has shown promising results in vitro against pathogenic microorganisms (El-kerdawy et al., 1990).

Safety and Hazards

4-Chloro-6-methyl-2-phenylpyrimidine is classified as a warning signal word . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloro-6-methyl-2-phenylpyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of metabolites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This modulation can lead to alterations in gene expression and changes in cellular metabolism, impacting cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of various genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its effectiveness. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, toxic or adverse effects can occur, including liver toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation of organic substances. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. The compound’s involvement in these pathways highlights its potential impact on overall metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its role in cellular processes and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-6-methyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLLLUIWZOISLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344610
Record name 4-Chloro-6-methyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29509-92-0
Record name 4-Chloro-6-methyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that 4-chloro-6-methyl-2-phenylpyrimidine elicits a "slow" xenobiotic response (XR) in Arabidopsis thaliana, compared to the "rapid" XR induced by fenclorim. What are the key differences observed in the transcriptomic profiles of these two responses?

A1: Both this compound and fenclorim, despite inducing different speeds of XR, trigger significant changes in gene expression in Arabidopsis thaliana []. Both compounds lead to a coordinated suppression of genes involved in cell wall biosynthesis and an up-regulation of genes involved in detoxification pathways [].

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